(3'-Acetyl-biphenyl-3-yl)-acetic acid
Overview
Description
(3'-Acetyl-biphenyl-3-yl)-acetic acid: is a chemical compound belonging to the class of biphenyl derivatives It features a biphenyl core with an acetyl group at the 3' position and an acetic acid moiety at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3'-Acetyl-biphenyl-3-yl)-acetic acid typically involves the following steps:
Biphenyl Derivative Synthesis: The starting material, biphenyl, is subjected to acetylation to introduce the acetyl group at the 3' position.
Acetylation Reaction: This step involves the reaction of biphenyl with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions.
Introduction of Acetic Acid Moiety: The acetyl group is then converted to an acetic acid moiety through hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
(3'-Acetyl-biphenyl-3-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
(3'-Acetyl-biphenyl-3-yl)-acetic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (3'-Acetyl-biphenyl-3-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(3'-Acetyl-biphenyl-3-yl)-acetic acid: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Biphenyl-3-carboxylic acid, Acetyl-biphenyl, and other biphenyl derivatives.
Uniqueness: The presence of both acetyl and acetic acid moieties in this compound distinguishes it from other biphenyl derivatives, providing unique chemical and biological properties.
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Properties
IUPAC Name |
2-[3-(3-acetylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(10-13)14-6-2-4-12(8-14)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUYPFXMBYHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654118 | |
Record name | (3'-Acetyl[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-13-9 | |
Record name | 3′-Acetyl[1,1′-biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3'-Acetyl[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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